1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone
Übersicht
Beschreibung
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of a carbinolamine intermediate, followed by the elimination of a water molecule and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and antifungal activities.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various compounds.
1,2,4-Triazoloquinazoline: Studied for its anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C10H8FN3O |
---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-6H,1H3 |
InChI-Schlüssel |
ZOFNXTQEFNKSGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2N=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.